molecular formula C8H8O4 B2852715 2,4-Dihydroxy-3-methoxybenzaldehyde CAS No. 58922-29-5

2,4-Dihydroxy-3-methoxybenzaldehyde

Cat. No.: B2852715
CAS No.: 58922-29-5
M. Wt: 168.148
InChI Key: HOFPWODHZJNTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H8O4 and a molecular weight of 168.15 . It is also known by its IUPAC name this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two hydroxyl groups, one methoxy group, and one aldehyde group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 130-140°C at 1 mmHg and a melting point of 85.5-86.5°C .

Scientific Research Applications

Synthesis and Molecular Imaging

An efficient synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, a probe used in the synthesis of biologically relevant molecules, has been achieved. This synthesis introduces a 13C label for molecular imaging, demonstrating the compound's potential in research related to molecular imaging and synthesis of biologically active compounds (Collins et al., 2016).

Vibrational and Quantum Chemical Investigations

4-Hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin (a flavoring agent), has been studied using density functional theory (DFT). This study provides insights into the optimized geometry, vibrational frequencies, NMR chemical shifts, and UV-vis spectra of this compound, contributing to the understanding of its physical and chemical properties (Abbas et al., 2016).

Synthesis of Industrial Compounds

4-Methoxysalicylaldehyde, a product naturally occurring from the selective monomethylation of 2,4-dihydroxybenzaldehyde, has various industrial applications. It is used in preparing organic compounds, drugs, and therapeutic agents, showcasing its utility in industrial synthesis (Jin et al., 2012).

Antioxidant Activity

The synthesis and evaluation of various derivatives of vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, have been carried out to assess their antioxidant activity. This research highlights the potential use of these compounds as antioxidants in various applications (Rijal et al., 2022).

Perfumery and Food Flavoring

4-Hydroxy-3-methoxybenzaldehyde (vanillin) is widely used in the pharmaceutical, perfumery, and food flavoring industries. The synthesis methods and practical applications of vanillin have been explored, indicating its significance in these industries (Ju & Xin, 2003).

Schiff Base Formation and Antimicrobial Properties

The formation of Schiff bases from 2-hydroxy-4-methoxybenzaldehyde enhances its antiaflatoxigenic and antimicrobial properties. This suggests its potential use in developing new antimicrobial agents (Harohally et al., 2017).

Sedative Effects in Pharmacology

A study on the sedative effects of the combined administration of 4-hydroxy-3-methoxybenzaldehyde with 2,3-dihydroxybenzaldehyde in rats highlights its potential use in pharmacological applications related to sedation and GABAergic neuromodulation (Lee et al., 2006).

Safety and Hazards

2,4-Dihydroxy-3-methoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Methoxybenzaldehydes, including 2,4-Dihydroxy-3-methoxybenzaldehyde, have potential roles in medicine, agriculture, and industry. They are important in natural products research and have functional roles in these fields. Therefore, up-to-date knowledge is required for further progress in methoxybenzaldehyde research .

Properties

IUPAC Name

2,4-dihydroxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFPWODHZJNTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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